molecular formula C25H25N3OS B3006785 (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 955637-02-2

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B3006785
CAS No.: 955637-02-2
M. Wt: 415.56
InChI Key: MEFZJVVZLCSHLO-UHFFFAOYSA-N
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Description

The compound (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a benzothiazole ring, a piperazine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with isopropylbenzaldehyde under acidic conditions to form 4-isopropylbenzo[d]thiazole.

    Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate (4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone.

    Naphthalene Attachment: Finally, the intermediate is coupled with naphthalene-1-carboxylic acid using a similar coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives depending on the specific reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with specific molecular targets. For instance, its anti-inflammatory action may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
  • (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibits unique properties due to the presence of the isopropyl group, which can influence its steric and electronic characteristics. This can result in different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

naphthalen-1-yl-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-17(2)19-10-6-12-22-23(19)26-25(30-22)28-15-13-27(14-16-28)24(29)21-11-5-8-18-7-3-4-9-20(18)21/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZJVVZLCSHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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